molecular formula C15H11FN2O4S B15061401 N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide

N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide

Cat. No.: B15061401
M. Wt: 334.3 g/mol
InChI Key: GMLLBLTTWUZHDG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide typically involves the reaction of 4-fluorobenzylamine with 2,3-dioxoindoline-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and automated systems to control the reaction parameters, ensuring consistent product quality. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects. Additionally, the compound’s fluorobenzyl group can enhance its binding affinity to target proteins, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-1-methylpiperidin-4-amine
  • N-(4-fluorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide
  • N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide

Uniqueness

N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide is unique due to its combination of a fluorobenzyl group and a sulfonamide moiety, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C15H11FN2O4S

Molecular Weight

334.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,3-dioxo-1H-indole-5-sulfonamide

InChI

InChI=1S/C15H11FN2O4S/c16-10-3-1-9(2-4-10)8-17-23(21,22)11-5-6-13-12(7-11)14(19)15(20)18-13/h1-7,17H,8H2,(H,18,19,20)

InChI Key

GMLLBLTTWUZHDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O)F

Origin of Product

United States

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